molecular formula C10H8O2 B1601482 1H-Indene-4-carboxylic acid CAS No. 77635-16-6

1H-Indene-4-carboxylic acid

Cat. No. B1601482
CAS RN: 77635-16-6
M. Wt: 160.17 g/mol
InChI Key: CBEZVXFKCOJOKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a clear melt at a specific temperature .

Scientific Research Applications

Isomerization and Kinetic Studies

1H-Indene-4-carboxylic acid has been explored for its kinetic properties, particularly in isomerization reactions. Andraos, Kresge, and Popik (1994) studied the isomerization of 1H-indene-1-carboxylic acid to 1H-indene-3-carboxylic acid, revealing insights into enolization-reketonization reaction sequences and providing equilibrium constants for these reactions in different conditions (Andraos, Kresge, & Popik, 1994).

Synthesis of Derivatives

The compound is also significant in the synthesis of diverse indene derivatives. Research by Magar and Lee (2013) demonstrated a method for synthesizing 1H-indene-3-carboxamides or 1H-indene-3-carboxylates through a Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones, highlighting a three-component coupling reaction under catalyst-free thermal conditions (Magar & Lee, 2013).

Corrosion Inhibition Studies

Saady et al. (2018) explored the anti-corrosive behavior of derivatives of 1H-indene-1-carboxylic acid on mild steel in hydrochloric acid solution. Their findings suggest these compounds exhibit good inhibitory properties, providing important insights into potential industrial applications (Saady et al., 2018).

Molecular Conformation Analysis

The molecular conformation of various indene derivatives, including those related to 1H-indene-1-carboxylic acid, has been the subject of research. For instance, Doriguetto et al. (2009) conducted a structural characterization of such derivatives using X-ray diffraction, revealing insights into their crystal packing and molecular geometry (Doriguetto et al., 2009).

Polymerization and Catalysis

Research into the polymerization and catalytic applications of 1H-indene derivatives is also noteworthy. Resconi et al. (2006) discussed the synthesis of methylene-bridged metallocenes with 1H-inden-1-yl ligands, exploring their use in polymerization catalysis (Resconi et al., 2006).

Fungicidal Activity

Han (2013) synthesized 1H-indene-2-carboxylic derivatives and evaluated their fungicidal activities. This study demonstrates the potential of these compounds in agricultural applications (Han, 2013).

Safety And Hazards

  • Hazard Statements : It is classified as a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335) .
  • Storage : Store sealed in a dry place at room temperature .

properties

IUPAC Name

1H-indene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZVXFKCOJOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00506532
Record name 1H-Indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indene-4-carboxylic acid

CAS RN

77635-16-6
Record name 1H-Indene-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00506532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
M Miyano, MA Stealey - The Journal of Organic Chemistry, 1982 - ACS Publications
General Procedure. To a 0.1 M solution of,/8-unsaturated aldehyde in anhydrous diethyl ether under an inert atmosphere at-78 C is added 1.1-1.2 equiv of diene followed by 1.0 equiv …
Number of citations: 8 pubs.acs.org
YS Li, ZT Wang, M Zhang, JJ Chen… - Natural Product …, 2004 - Taylor & Francis
… 2-Acetyl-3a-methyl-5-(2-methyl-but-2-enoyloxy)-3a, 4, 5, 6, 7, 7a-hexahydro-1H-indene-4-carboxylic acid 1 White needles. IR νmax (KBr): 3146, 2934, 2878, 1734, 1646, 1601, 1457, …
Number of citations: 16 www.tandfonline.com
H Toshima, S Nara, A Ichihara, Y KoDA… - Bioscience …, 1998 - jstage.jst.go.jp
Coronafacic acid (1) is an acid component of coronatine, and has been isolated from several pathovars of Pseudomonas syringae. Syntheses of C 6-non-and C 6-alkyl-substituted …
Number of citations: 8 www.jstage.jst.go.jp
ML Chevallier, O Della-Negra… - … science & technology, 2019 - ACS Publications
… HMBC cross-correlation peak between the less-deshielded protons and the carboxyl carbons of C3 and C4 confirmed the structures of 2,5,7-trichloro-1H-indene-4-carboxylic acid and 2,…
Number of citations: 31 pubs.acs.org
X Jiang, DF Covey - The Journal of Organic Chemistry, 2002 - ACS Publications
… [1S-[1α(R*),3aβ,4β,7aα]]-1-(1,5-Dimethylhexyl)octahydro-7a-methyl-5-oxo-1H-indene-4-carboxylic Acid, Methyl Ester ((−)-21). Compound 20 (235 mg, 0.733 mmol) was dissolved in …
Number of citations: 58 pubs.acs.org
LI Jun, Y Tian, B Sun, Y Dan, J Chen, Q Men - Chinese Herbal Medicines, 2012 - Elsevier
Objective To identify and analyze the volatile constituents in the leaves and fruits of Ficus carica. Methods Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-…
Number of citations: 38 www.sciencedirect.com
II Demiralp, I Azizoglu, AB Cimen… - Industrial & …, 2023 - ACS Publications
… -indene ring with carboxylate group attached to carbon 1 (octahydro-1H-indene-1-carboxylic acid), 2 (octahydro-1H-indene-2-carboxylic acid), 4 (octahydro-1H-indene-4-carboxylic acid…
Number of citations: 0 pubs.acs.org
Z Tong - 2022 - search.proquest.com
… in different conditions using 1H-indene-4-carboxylic acid (34) as … (30) and metallic atom, its 1H-indene-4-carboxylic acid (34) … , which gives the 1H-indene-4-carboxylic acid (34) complex …
Number of citations: 2 search.proquest.com
Y Nakamura, C Paetz, W Brandt, A David… - Journal of chemical …, 2014 - Springer
The conjugates of 6-substituted 1-oxoindanoyl carboxylic acids with L-isoleucine are mimics of the plant hormone (+)-7-iso-JA-L-Ile (3) that controls and regulates secondary …
Number of citations: 20 link.springer.com
F Uthoff, J Löwe, C Harms, K Donsbach… - The Journal of …, 2019 - ACS Publications
… 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (6): 1 H NMR (500 MHz, CDCl 3 ) δ: 3.16–3.22 (m, 2H), 3.54–3.58 (m, 2H), 7.62 (m, 1H), 8.03 (d, 3 J = 7.6 Hz, 1H), 8.38 (d, 3 J = 8.0 Hz, …
Number of citations: 14 pubs.acs.org

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